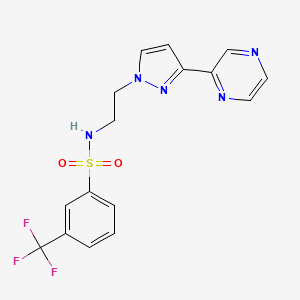
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from basic building blocks such as benzenesulfonyl chloride, pyrazoles, and various amines or other functional groups to introduce the desired structural features. For example, the synthesis of related compounds has been reported through the oxidation of precursor molecules followed by reactions such as esterification, hydrazinolysis, and further functionalization to achieve the target compound (Mustafa et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonyl group attached to the benzene ring, which significantly influences their physical and chemical properties. Crystallographic studies of related compounds reveal significant differences in conformations, which could affect their activity and interactions with biological targets. The conformational flexibility and the possible steric effects within molecular arrangements are crucial for understanding the behavior of such molecules (Borges et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamides can be influenced by the substituents on the benzene ring and the nature of the sulfonyl group. These compounds participate in various chemical reactions, including sulfonation, alkylation, and coupling reactions, which can be utilized to introduce additional functional groups or modify the molecular structure for specific applications. The presence of the pyrazolyl group can also contribute to the reactivity, offering sites for further functionalization (Karunakar et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. The crystalline structure and the specific conformation adopted in the solid state can provide insights into the compound's stability and solubility, which are essential parameters in drug design and formulation (Asiri et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the compound's behavior in biological systems or chemical reactions. Studies on related compounds have shown that the presence of the sulfonamide group can impart acidic properties, while the aromatic system may participate in π-π interactions, affecting the compound's binding to biological targets or its behavior in crystalline forms (Jacobs et al., 2013).
科学的研究の応用
Synthesis and Biological Activity
The compound, due to its complex structure, has been involved in various synthetic and biological studies. For instance, derivatives of this chemical structure have shown antimicrobial activity against a range of bacteria and fungi. Specifically, the synthesis of novel pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties has been reported, demonstrating significant antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). Furthermore, celecoxib derivatives synthesized from the reaction of alkyl/aryl isothiocyanates with celecoxib have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing the potential of such compounds to be developed into therapeutic agents (Küçükgüzel et al., 2013).
Herbicidal Activity
Notably, certain compounds within this chemical class exhibit herbicidal activity, particularly as post-emergence agents on dicotyledonous weed species, suggesting a potential role in agricultural chemistry. These compounds appear to interfere with the biosynthesis of branched-chain amino acids, providing a mechanism for their herbicidal action (Eussen et al., 1990).
Pharmacological Potential
There's evidence indicating the pharmacological potential of these compounds, including their effects on pathological pain models in mice. One study reported the synthesis of 3-substituted 1-(4-benzenesulfonamide)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazoles, which were tested for their effect on a pathological pain model in mice, showing significant anti-hyperalgesic action and anti-edematogenic effects (Lobo et al., 2015). This highlights the therapeutic potential of these compounds in managing pain and inflammation.
Structural and Conformational Studies
Structural and conformational analysis of related compounds has been performed to understand their biological activities better. For example, the crystal structures of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide revealed significant differences in the conformations adopted by molecules, which could influence their activity in biological systems (Borges et al., 2014).
Cytotoxicity and Antitumor Activity
Additionally, the cytotoxicity and tumor-specificity of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have been investigated, showing potential as carbonic anhydrase inhibitors and for further anti-tumor activity studies (Gul et al., 2016).
特性
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-2-1-3-13(10-12)27(25,26)22-7-9-24-8-4-14(23-24)15-11-20-5-6-21-15/h1-6,8,10-11,22H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJYRNJCXCDSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


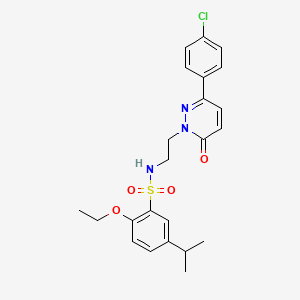
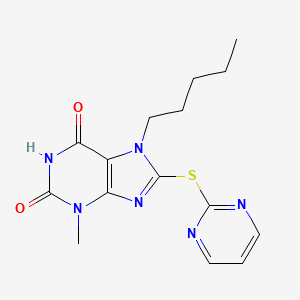
![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)
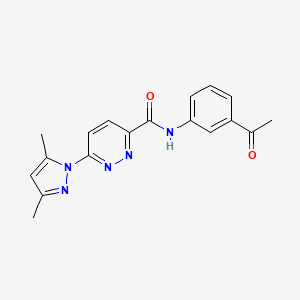
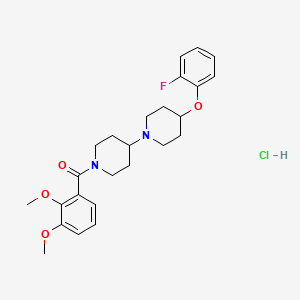
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)
![1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2495798.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2495799.png)
![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/no-structure.png)
![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)
![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)
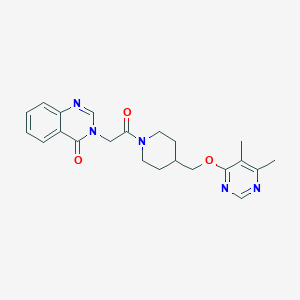
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2495806.png)